molecular formula C16H16N2O3S B6640382 5-cyano-N-[5-(hydroxymethyl)-2-methylphenyl]-2-methylbenzenesulfonamide

5-cyano-N-[5-(hydroxymethyl)-2-methylphenyl]-2-methylbenzenesulfonamide

Cat. No. B6640382
M. Wt: 316.4 g/mol
InChI Key: HEZZUDWOSVCDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyano-N-[5-(hydroxymethyl)-2-methylphenyl]-2-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BAY 41-2272 and belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators.

Scientific Research Applications

BAY 41-2272 has been extensively studied for its potential applications in various fields, including cardiovascular diseases, pulmonary hypertension, and cancer. In cardiovascular diseases, BAY 41-2272 has been shown to improve vascular function and reduce blood pressure. In pulmonary hypertension, BAY 41-2272 has been shown to improve pulmonary arterial pressure and reduce pulmonary vascular resistance. In cancer, BAY 41-2272 has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

Mechanism of Action

BAY 41-2272 works by stimulating the activity of soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a crucial role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and vasodilation. By stimulating sGC activity, BAY 41-2272 increases the production of cGMP, leading to the relaxation of smooth muscle cells and vasodilation.
Biochemical and Physiological Effects:
BAY 41-2272 has several biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and reduction of inflammation. Vasodilation occurs due to the relaxation of smooth muscle cells in blood vessels, leading to an increase in blood flow and a reduction in blood pressure. Inhibition of platelet aggregation occurs due to the activation of cGMP-dependent protein kinase, leading to a reduction in platelet activation and thrombus formation. Reduction of inflammation occurs due to the inhibition of nuclear factor-kappa B (NF-κB) signaling, leading to a reduction in the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

BAY 41-2272 has several advantages for lab experiments, including its high potency, specificity, and selectivity. BAY 41-2272 is highly potent, with an EC50 value of 0.5 nM, meaning that a small amount of the compound can produce a significant effect. BAY 41-2272 is also highly specific, meaning that it only targets sGC and does not interact with other enzymes or receptors. However, BAY 41-2272 has several limitations, including its instability in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on BAY 41-2272. One direction is to investigate the potential applications of BAY 41-2272 in other diseases, such as diabetes and neurodegenerative diseases. Another direction is to develop more stable and potent analogs of BAY 41-2272 that can be used in clinical trials. Additionally, more research is needed to investigate the long-term effects of BAY 41-2272 and its potential toxicity at high concentrations.

Synthesis Methods

The synthesis of BAY 41-2272 involves several steps. The first step involves the reaction of 2-methylbenzenesulfonyl chloride with 5-(hydroxymethyl)-2-methylphenol to form 5-(hydroxymethyl)-2-methylphenyl 2-methylbenzenesulfonate. This intermediate is then reacted with potassium cyanide to form 5-cyano-N-[5-(hydroxymethyl)-2-methylphenyl]-2-methylbenzenesulfonamide. The final product is obtained after purification using chromatography techniques.

properties

IUPAC Name

5-cyano-N-[5-(hydroxymethyl)-2-methylphenyl]-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-11-3-6-14(10-19)7-15(11)18-22(20,21)16-8-13(9-17)5-4-12(16)2/h3-8,18-19H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZZUDWOSVCDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CO)NS(=O)(=O)C2=C(C=CC(=C2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyano-N-[5-(hydroxymethyl)-2-methylphenyl]-2-methylbenzenesulfonamide

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